molecular formula C14H18ClN3O2 B12466830 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide

Cat. No.: B12466830
M. Wt: 295.76 g/mol
InChI Key: OYAUDXLAOHHHAK-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a carbonyl group, and a cyclohexylhydrazinecarboxamide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is typically isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an ionophore, altering the permeability of cellular membranes to ions, which can disrupt normal cellular functions. This property is particularly useful in studies related to mitochondrial function and oxidative phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which allow it to interact with a wide range of biological targets.

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

1-[(3-chlorobenzoyl)amino]-3-cyclohexylurea

InChI

InChI=1S/C14H18ClN3O2/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19)(H2,16,18,20)

InChI Key

OYAUDXLAOHHHAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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